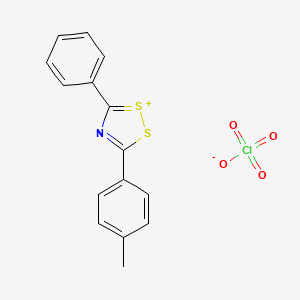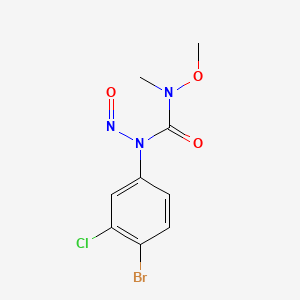![molecular formula C10H14 B14424570 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 83484-77-9](/img/structure/B14424570.png)
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene, also known as 2-Norbornene, is a bicyclic hydrocarbon with the molecular formula C10H14. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a prop-1-en-2-yl substituent at the 1-position. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as propenyl acetate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be produced via the catalytic hydrogenation of norbornadiene in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biochemical effects. For example, it can inhibit or activate enzymes involved in oxidation-reduction reactions, thereby influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Norbornene: A bicyclic hydrocarbon with similar structural features but without the prop-1-en-2-yl substituent.
Norbornadiene: A related compound with two double bonds in the bicyclo[2.2.1]heptane ring system.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any substituents.
Uniqueness
1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
83484-77-9 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-8(2)10-5-3-9(7-10)4-6-10/h3,5,9H,1,4,6-7H2,2H3 |
InChI-Schlüssel |
JWIVXACJSSFIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C12CCC(C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)











